4'-Fluoro-2'-hydroxyacetophenone
Overview
Description
4′ -Fluoro-2′ -hydroxyacetophenone is a substituted acetophenone derivative. Biological Baeyer-Villiger oxidation of 4′ -fluoro-2′ -hydroxyacetophenone to 4-fluorocatechol by using whole cells of Pseudomonas fluorescens ACB has been reported. Its crystals belong to the monoclinic crystal system and space group P21/n.
Scientific Research Applications
Biological Baeyer–Villiger Oxidation of Acetophenones :
- 4'-Fluoroacetophenone and 4'-fluoro-2'-hydroxyacetophenone were converted to 4-fluorophenol and 4-fluorocatechol, respectively, without accumulating 4'-fluorophenyl acetates, in whole cells of Pseudomonas fluorescens ACB or with purified 4'-hydroxyacetophenone monooxygenase (HAPMO).
- This process serves as a method to evaluate the biological conversion of ring-substituted acetophenones to phenyl acetates, which are valuable synthons for producing industrially relevant chemicals (Moonen, Rietjens, & van Berkel, 2001).
Synthesis of Chalcone Derivatives for Biomedical Applications :
- Novel 4'-fluoro-2'-hydroxychalcones and their dihydropyrazole derivatives were synthesized and evaluated for antioxidant, anti-inflammatory, cyclooxygenase inhibition selectivity, and analgesic activities.
- These compounds showed significant biological activities, highlighting their potential in medical applications (Abdellatif, Elshemy, Salama, & Omar, 2015).
Catalytic Applications in Enantioselective Synthesis :
- 4-Hydroxyacetophenone monooxygenase (HAPMO) from Pseudomonas fluorescens ACB was tested as a catalyst in sulfoxidation reactions, showing excellent enantioselectivities in the synthesis of chiral phenyl and benzyl sulfoxides.
- This demonstrates the biocatalytic potential of HAPMO in the synthesis of optically active compounds (Gonzalo, Pazmiño, Ottolina, Fraaije, & Carrea, 2006).
Safety and Hazards
Future Directions
4’-Fluoro-2’-hydroxyacetophenone may be used in the preparation of series of 4’-fluoro-2’-hydroxychalcones, via aldol condensation with substituted aldehydes followed by cyclization with hydrazine hydrate . It has also been used recently in the preparation of medicinally active benzo[b]furans and thiophenes .
Mechanism of Action
Target of Action
4’-Fluoro-2’-hydroxyacetophenone is a substituted acetophenone derivative It has been reported that the compound undergoes a baeyer-villiger oxidation to 4-fluorocatechol by using whole cells of pseudomonas fluorescens acb . This suggests that the enzymes involved in this oxidation process could be potential targets of the compound.
Mode of Action
The interaction of 4’-Fluoro-2’-hydroxyacetophenone with its targets involves a Baeyer-Villiger oxidation, which converts the compound to 4-fluorocatechol . This oxidation process is facilitated by the enzymes present in Pseudomonas fluorescens ACB . The resulting changes include the conversion of the acetophenone derivative to a catechol derivative.
Biochemical Pathways
The catabolism of 4’-Fluoro-2’-hydroxyacetophenone proceeds through the intermediate formation of hydroquinone . The compound is initially oxidized to 4-fluorocatechol, which is then further processed in the cell
Biochemical Analysis
Biochemical Properties
It has been reported that the biological Baeyer-Villiger oxidation of 4’-Fluoro-2’-hydroxyacetophenone to 4-fluorocatechol by using whole cells of Pseudomonas fluorescens ACB . This suggests that 4’-Fluoro-2’-hydroxyacetophenone may interact with certain enzymes and proteins within these cells.
Molecular Mechanism
It is known that it undergoes Baeyer-Villiger oxidation to 4-fluorocatechol in the presence of Pseudomonas fluorescens ACB , suggesting that it may interact with certain enzymes in this organism
Metabolic Pathways
It is known that it can be oxidized to 4-fluorocatechol by Pseudomonas fluorescens ACB
Properties
IUPAC Name |
1-(4-fluoro-2-hydroxyphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO2/c1-5(10)7-3-2-6(9)4-8(7)11/h2-4,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLTBTUXAMVOKIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30371992 | |
Record name | 4'-Fluoro-2'-hydroxyacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30371992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1481-27-2 | |
Record name | 1-(4-Fluoro-2-hydroxyphenyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1481-27-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4'-Fluoro-2'-hydroxyacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30371992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 4'-fluoro-2'-hydroxyacetophenone?
A1: this compound (C8H7FO2) is a substituted acetophenone with a fluorine atom at the 4' position and a hydroxyl group at the 2' position of the aromatic ring. The molecular weight is 154.14 g/mol. [] The compound crystallizes as discrete molecules, potentially influenced by an intramolecular hydrogen bond between the hydroxyl and carbonyl groups (O—H⋯O). []
Q2: How is this compound used in biological studies?
A2: This compound serves as a model substrate for studying the biological Baeyer-Villiger oxidation pathway. [] Researchers use it to understand how enzymes like 4'-hydroxyacetophenone monooxygenase (HAPMO) from Pseudomonas fluorescens ACB catalyze the conversion of acetophenones into phenyl acetates. [] The fluorine atom acts as a valuable probe for 19F nuclear magnetic resonance (NMR) spectroscopy, allowing scientists to track the compound's transformation in both whole cells and enzymatic assays. []
Q3: What are the products of this compound biotransformation?
A3: The biological Baeyer-Villiger oxidation of this compound by P. fluorescens ACB leads to the formation of 4-fluorocatechol. [] This conversion happens without the detection of the intermediate 4'-fluoro-2'-hydroxyphenyl acetate, suggesting rapid further degradation. [] Interestingly, 4-fluorocatechol is subsequently degraded with a release of fluoride ions. [] When using purified HAPMO, the reaction yields 4'-fluoro-2'-hydroxyphenyl acetate, demonstrating the enzyme's specific role in the initial oxidation step. []
Q4: How does pH influence the enzymatic Baeyer-Villiger oxidation of this compound?
A4: Studies using purified HAPMO showed that the enzymatic conversion of this compound to its corresponding phenyl acetate is influenced by pH. [] Although the reaction proceeds faster at pH 8, the formed phenyl acetate exhibits higher stability at pH 6. [] This difference in stability is attributed to the higher susceptibility of 4'-fluoro-2'-hydroxyphenyl acetate to base-catalyzed hydrolysis compared to 4'-fluorophenyl acetate. []
Q5: Are there any synthetic applications of this compound?
A5: Yes, this compound is utilized as a starting material in organic synthesis. [] It can undergo aldol condensation reactions with various aldehydes to produce novel 4'-fluoro-2'-hydroxychalcones. [] These chalcones exhibit promising biological activities, including antioxidant, anti-inflammatory, and analgesic properties. [] Further modifications, such as cyclization with hydrazine hydrate, can generate dihydropyrazole derivatives with potentially enhanced pharmaceutical applications. []
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